2,5-Dihydro-2,2,5,5-tetramethyl-3-[[(methylsulfonyl)thio]methyl]-4-(3-pyridinyl)-1H-pyrrol-1-yloxy
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Overview
Description
2,5-Dihydro-2,2,5,5-tetramethyl-3-[[(methylsulfonyl)thio]methyl]-4-(3-pyridinyl)-1H-pyrrol-1-yloxy is a complex organic compound with the molecular formula C15H21N2O3S2 and a molecular weight of 341.46884 g/mol . This compound is known for its use as a spin labeling reagent, which is crucial in various biochemical and biophysical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dihydro-2,2,5,5-tetramethyl-3-[[(methylsulfonyl)thio]methyl]-4-(3-pyridinyl)-1H-pyrrol-1-yloxy typically involves the reaction of 2,2,5,5-tetramethyl-3-pyrroline with methylsulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,5-Dihydro-2,2,5,5-tetramethyl-3-[[(methylsulfonyl)thio]methyl]-4-(3-pyridinyl)-1H-pyrrol-1-yloxy undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Alcohols or thiols.
Substitution: Various substituted pyrrol derivatives.
Scientific Research Applications
2,5-Dihydro-2,2,5,5-tetramethyl-3-[[(methylsulfonyl)thio]methyl]-4-(3-pyridinyl)-1H-pyrrol-1-yloxy is widely used in scientific research, including:
Chemistry: As a spin labeling reagent for studying molecular interactions and dynamics.
Biology: Used in electron paramagnetic resonance (EPR) spectroscopy to investigate protein structures and conformational changes.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The compound exerts its effects primarily through spin labeling, where it attaches to specific sites on molecules, allowing for the study of molecular dynamics and interactions using EPR spectroscopy. The molecular targets include proteins, nucleic acids, and other biomolecules. The pathways involved are related to the conformational changes and interactions of these biomolecules .
Comparison with Similar Compounds
Similar Compounds
MTSSL (1-Oxyl-2,2,5,5-tetramethyl-3-pyrroline-3-methyl methanethiosulfonate): Another spin labeling reagent with similar applications.
TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl): Used in oxidation reactions and as a spin label.
PROXYL (2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide): Utilized in spin labeling and EPR studies.
Uniqueness
2,5-Dihydro-2,2,5,5-tetramethyl-3-[[(methylsulfonyl)thio]methyl]-4-(3-pyridinyl)-1H-pyrrol-1-yloxy is unique due to its specific structure, which allows for versatile applications in spin labeling and EPR spectroscopy. Its ability to form stable radicals and its compatibility with various biomolecules make it a valuable tool in scientific research .
Properties
IUPAC Name |
3-[1-hydroxy-2,2,5,5-tetramethyl-4-(methylsulfonylsulfanylmethyl)pyrrol-3-yl]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S2/c1-14(2)12(10-21-22(5,19)20)13(15(3,4)17(14)18)11-7-6-8-16-9-11/h6-9,18H,10H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGGFGGNBOGRTO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=C(C(N1O)(C)C)C2=CN=CC=C2)CSS(=O)(=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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